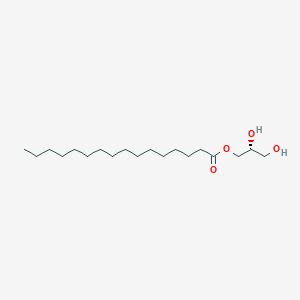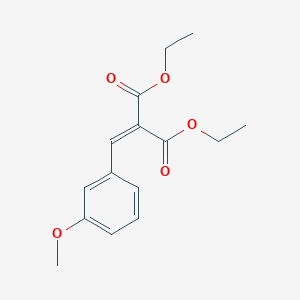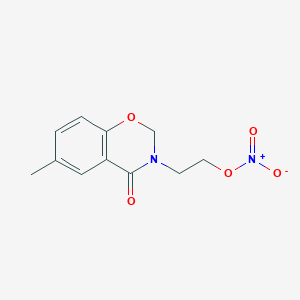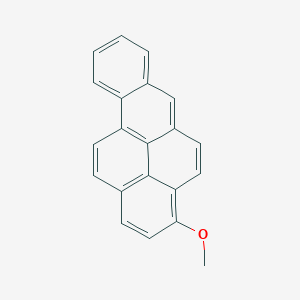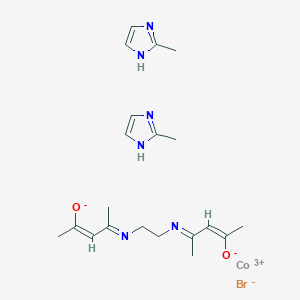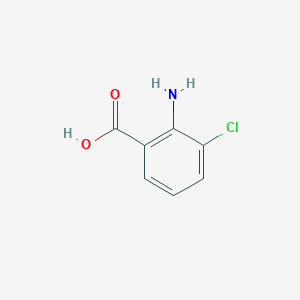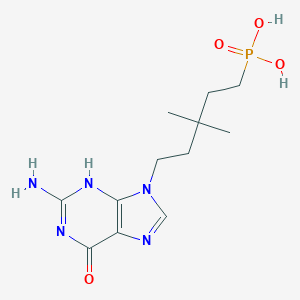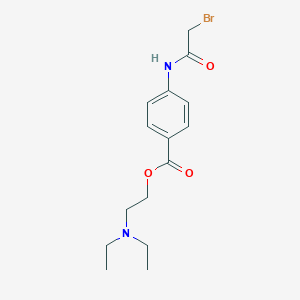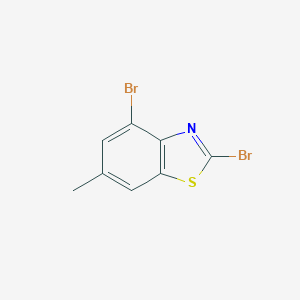
2,4-Dibromo-6-methylbenzothiazole
Vue d'ensemble
Description
2,4-Dibromo-6-methylbenzothiazole (DBMB) is a chemical compound that belongs to the family of benzothiazoles. It is a synthetic compound that is widely used in scientific research applications. The compound is used as a reagent in organic synthesis, and it has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-methylbenzothiazole is not fully understood. It has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases. It has also been found to interact with DNA and RNA, although the significance of this interaction is not clear.
Effets Biochimiques Et Physiologiques
2,4-Dibromo-6-methylbenzothiazole has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory and antioxidant properties. 2,4-Dibromo-6-methylbenzothiazole has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dibromo-6-methylbenzothiazole in lab experiments is its wide range of biological activities. It has been found to have a variety of effects on cells and tissues, making it a useful tool for studying biological processes. However, one limitation of using 2,4-Dibromo-6-methylbenzothiazole is its potential toxicity. It has been shown to be toxic to certain cell types, and its effects on animals and humans are not fully understood.
Orientations Futures
There are several future directions for research on 2,4-Dibromo-6-methylbenzothiazole. One area of interest is the development of 2,4-Dibromo-6-methylbenzothiazole derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of 2,4-Dibromo-6-methylbenzothiazole as a potential drug target for the treatment of cancer and other diseases. Finally, the use of 2,4-Dibromo-6-methylbenzothiazole as a probe to study the structure and function of proteins is an area of ongoing research.
Applications De Recherche Scientifique
2,4-Dibromo-6-methylbenzothiazole has been found to have a wide range of biological activities. It has been used as a reagent in organic synthesis, and it has also been used as a probe to study the structure and function of proteins. 2,4-Dibromo-6-methylbenzothiazole has been found to inhibit the activity of certain enzymes, and it has been investigated as a potential drug target for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
155596-87-5 |
|---|---|
Nom du produit |
2,4-Dibromo-6-methylbenzothiazole |
Formule moléculaire |
C8H5Br2NS |
Poids moléculaire |
307.01 g/mol |
Nom IUPAC |
2,4-dibromo-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3 |
Clé InChI |
SJTCFJOBMFPSAW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)Br)N=C(S2)Br |
SMILES canonique |
CC1=CC2=C(C(=C1)Br)N=C(S2)Br |
Synonymes |
2,4-DIBROMO-6-METHYLBENZOTHIAZOLE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

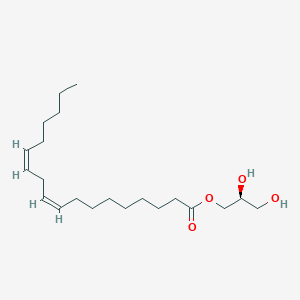
![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
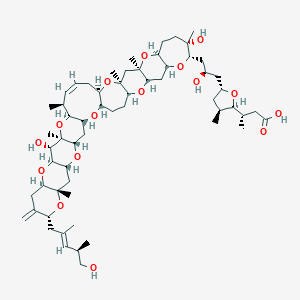
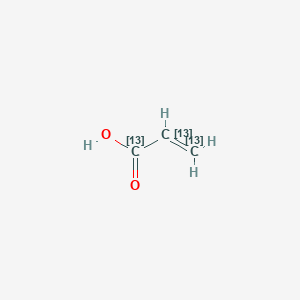
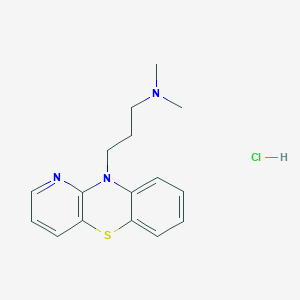
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
